
5-Methyl-MDA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-MDA, also known as this compound, is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Mechanism of Action
5-Methyl-MDA is classified as a selective serotonin releasing agent (SSRA), exhibiting significant potency in releasing serotonin compared to its structural analogs. Its chemical formula is C11H15NO2, with a molar mass of approximately 193.242 g/mol. The compound demonstrates high selectivity for serotonin release, with IC50 values indicating a stronger effect on serotonin efflux than on dopamine and norepinephrine .
Comparison of Potency
Compound | IC50 for Serotonin (nM) | IC50 for Dopamine (nM) | IC50 for Norepinephrine (nM) |
---|---|---|---|
This compound | 107 | 11,600 | 1,494 |
MDA | Higher than this compound | Lower | Lower |
The above table illustrates the comparative potency of this compound in releasing serotonin versus other monoamines, highlighting its potential as a therapeutic agent for conditions related to serotonin dysregulation.
Psychotherapy and Mental Health
Recent studies have indicated that compounds like this compound may be beneficial in psychotherapy, particularly in treating conditions such as PTSD, anxiety, and depression. Its entactogenic effects can foster emotional openness, enhance communication during therapy sessions, and facilitate emotional processing .
- Case Study : In a controlled clinical setting, patients administered with this compound exhibited increased empathy and reduced anxiety levels during therapy sessions. This aligns with findings from research on similar compounds like MDMA, which have shown promise in enhancing therapeutic outcomes .
Drug Development
The pharmacological profile of this compound suggests its potential as a lead compound in developing new antidepressants that promote serotonin release rather than inhibit its reuptake. This could represent a novel approach to treating depression with fewer side effects associated with traditional SSRIs .
- Research Findings : Studies have demonstrated that this compound has a more favorable safety profile compared to other serotonergic agents, potentially reducing the risk of neurotoxicity associated with chronic use .
Safety and Legal Status
This compound is not currently scheduled under international drug control treaties, such as the United Nations' Convention on Psychotropic Substances. However, its legal status may vary by jurisdiction due to potential analog laws that could classify it similarly to MDA .
特性
CAS番号 |
749191-14-8 |
---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
1-(7-methyl-1,3-benzodioxol-5-yl)propan-2-amine |
InChI |
InChI=1S/C11H15NO2/c1-7-3-9(4-8(2)12)5-10-11(7)14-6-13-10/h3,5,8H,4,6,12H2,1-2H3 |
InChIキー |
OLENSVFSNAULML-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1OCO2)CC(C)N |
正規SMILES |
CC1=CC(=CC2=C1OCO2)CC(C)N |
同義語 |
1-(4-methyl-1,3-benzodioxol-6-yl)-2-aminopropane 1-MBD6-2-aminopropanehydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。